2-[2-(5-chloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione
Overview
Description
2-[2-(5-chloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties .
Preparation Methods
The synthesis of 2-[2-(5-chloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . Industrial production methods often utilize nanocatalysts, metal catalysts, and ionic liquid catalysts to achieve high yields and efficiency .
Chemical Reactions Analysis
2-[2-(5-chloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Scientific Research Applications
2-[2-(5-chloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: The compound is used in the development of new materials with specific biological activities.
Mechanism of Action
The mechanism of action of 2-[2-(5-chloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione involves its interaction with various molecular targets and pathways. For example, its antibacterial activity is attributed to its ability to inhibit bacterial cell wall synthesis, while its anticancer activity is linked to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2-[2-(5-chloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione is unique due to its specific chemical structure and pharmacological activities. Similar compounds include:
2,5-Dichloro-N-(5-chloro-1,3-benzoxazol-2-yl)benzamide: Known for its antibacterial properties.
Phenol, 2-(5-chloro-1-oxido-2H-benzotriazol-2-yl)-4,6-bis(1,1-dimethylethyl)-, N-oxide: Exhibits antifungal activity.
These compounds share some pharmacological activities but differ in their specific chemical structures and mechanisms of action.
Properties
IUPAC Name |
2-[2-(5-chloro-1,3-benzoxazol-2-yl)ethyl]isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O3/c18-10-5-6-14-13(9-10)19-15(23-14)7-8-20-16(21)11-3-1-2-4-12(11)17(20)22/h1-6,9H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFOYRDQYLAOQIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=NC4=C(O3)C=CC(=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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